molecular formula C12H18BrClN2O2S B2940660 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride CAS No. 1353952-00-7

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride

Cat. No.: B2940660
CAS No.: 1353952-00-7
M. Wt: 369.7
InChI Key: FHLHDCGDBKKBPY-UHFFFAOYSA-N
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Description

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride (CAS: 1353952-00-7) is a benzenesulfonamide derivative with a bromine substituent at the meta-position of the aromatic ring and a piperidin-4-ylmethylamine group linked to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₈BrClN₂O₂S, and it has a molecular weight of 369.71 g/mol . The compound is utilized in research settings, particularly in medicinal chemistry and drug discovery, owing to the sulfonamide moiety’s prevalence in bioactive molecules.

Properties

IUPAC Name

3-bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S.ClH/c13-11-2-1-3-12(8-11)18(16,17)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14-15H,4-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLHDCGDBKKBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNS(=O)(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride typically involves the bromination of N-(piperidin-4-ylmethyl)benzenesulfonamide. The reaction conditions include the use of bromine in an appropriate solvent, such as dichloromethane, under controlled temperature and pressure to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center

The electron-withdrawing sulfonamide group activates the aromatic ring for SNAr reactions. Key findings:

Reaction TypeConditionsProductYieldSource
Suzuki Cross-CouplingPd catalyst, boronic acid, baseBiaryl derivatives60-85%
Ullmann-Type CouplingCu catalyst, aryl aminesDiarylamine sulfonamides45-70%

Example reaction:

text
3-Bromo-sulfonamide + ArB(OH)₂ → 3-Ar-substituted sulfonamide

The bromine atom undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives . Copper-mediated coupling with amines produces diarylamines .

Sulfonamide Functional Group Reactivity

The sulfonamide (-SO₂NH-) participates in:

A. Hydrolysis

ConditionsProductsNotesSource
6M HCl, 100°C, 12hBenzenesulfonic acid + amineComplete decomposition
NaOH (aq), refluxSodium sulfonate + free aminePartial decomposition

B. Alkylation/Acylation
The secondary amine in the sulfonamide reacts with:

  • Alkyl halides → N-alkylated sulfonamides

  • Acid chlorides → N-acyl derivatives

Piperidine Ring Modifications

The piperidine-4-ylmethyl group undergoes:

ReactionReagentsProductsYieldSource
N-AlkylationCH₃I, K₂CO₃Quaternary ammonium derivatives75-90%
Reductive AminationAldehyde/ketone, NaBH₃CNExtended amine chains60-80%
OxidationMnO₂, CH₂Cl₂Piperidone derivatives40-55%

Metabolic Transformation Pathways

In vitro studies of analogous compounds reveal:

PathwayEnzymatic SystemMajor MetabolitesCLₘᵢc (μL/min/mg)Source
N-DealkylationCYP3A4Piperidine cleavage products26-45
Sulfonamide HydrolysisHydrolasesSulfonic acid + amine12-18

Coordination Chemistry

The sulfonamide nitrogen and piperidine amine act as ligands:

Metal SaltSolventComplex TypeApplicationSource
Mn(CF₃SO₃)₂AcetonitrileTridentate N,N,O complexesCatalytic alkane oxidation
Pd(OAc)₂DMFSquare-planar complexesCross-coupling catalysis

Key Stability Considerations

  • pH Sensitivity : Stable in pH 4-7; decomposes in strongly acidic/basic conditions

  • Thermal Stability : Decomposition onset at 215°C (TGA data)

  • Light Sensitivity : No significant photodegradation observed under standard storage

This compound's multifunctional reactivity makes it valuable for developing pharmaceuticals, catalysts, and functional materials. Recent advances in C-H activation methodologies suggest potential for direct functionalization of the piperidine ring .

Scientific Research Applications

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be utilized in biological studies to investigate its effects on various biological systems and pathways.

  • Medicine: It has potential therapeutic applications, such as in the treatment of certain diseases or conditions.

  • Industry: The compound can be used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its biological activity, influencing processes such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Properties

The compound’s structural analogs differ in substituent positions, halogen atoms, and amine moieties. Below is a detailed comparison:

Table 1: Comparison of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences
3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride (Target) C₁₂H₁₈BrClN₂O₂S 369.71 Bromine at meta-position; piperidin-4-ylmethylamine group
3-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (BB35-0522) C₁₁H₁₅BrN₂O₂S 319.22 Lacks methylene (–CH₂–) linker; direct piperidin-4-yl attachment
4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride C₁₂H₁₇ClFN₂O₂S 306.78 Fluorine at para-position; methyl group on sulfonamide nitrogen; piperidin-3-yl substituent
6-Methyl-N-(piperidin-4-ylmethyl)pyridazine-3-sulfonamide hydrochloride C₁₁H₁₉ClN₄O₂S 306.82 Pyridazine ring replaces benzene; methyl group at position 6
[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride C₁₂H₁₇BrClN₂O₂S 376.70 Piperidin-3-yl substituent; methylamine group on piperidine

Impact of Structural Differences

Halogen Substituents
  • Bromine vs. Fluorine’s electronegativity strengthens hydrogen bonding and reduces metabolic degradation .
  • Positional Isomerism : Meta-bromo substitution (target compound) vs. para-fluoro () alters electronic distribution, affecting sulfonamide acidity (pKa) and interaction with biological targets .
Amine Group Modifications
  • Piperidin-4-ylmethyl vs. The direct piperidin-4-yl attachment (BB35-0522) reduces molecular weight but may limit spatial adaptability .
  • N-Methylation () : Methylation of the sulfonamide nitrogen decreases hydrogen-bonding capacity but increases lipophilicity, influencing membrane permeability .
Heterocyclic Replacements

Replacing benzene with pyridazine () introduces additional nitrogen atoms, altering solubility and π-π stacking interactions. Pyridazine’s electron-deficient nature may enhance binding to enzymes like carbonic anhydrases .

Biological Activity

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride is a sulfonamide derivative that has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes diverse research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromobenzenesulfonamide moiety. The presence of the bromine atom and the piperidine group is crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis, while the piperidine moiety may enhance membrane permeability and cellular uptake.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The introduction of the bromine atom in 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide enhances its antibacterial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that compounds with similar structures show promising results against resistant strains of bacteria, suggesting that this compound may serve as a lead for developing new antibiotics .

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Analogous compounds have been shown to inhibit tumor cell proliferation, migration, and induce apoptosis through mechanisms involving the modulation of key signaling pathways such as the KEAP1-NRF2-GPX4 axis. This pathway is crucial for regulating oxidative stress responses in cancer cells, making it a viable target for therapeutic intervention .

In Vitro Studies

  • Antibacterial Efficacy : A study conducted on various piperidine derivatives showed that those with electron-withdrawing groups, such as bromine, exhibited enhanced antibacterial activity. The compound was tested against multiple bacterial strains, demonstrating significant inhibition zones compared to controls .
  • Antitumor Mechanisms : In vitro assays using human cancer cell lines revealed that this compound inhibited cell viability by inducing ferroptosis—a form of regulated cell death associated with iron metabolism and reactive oxygen species (ROS) accumulation. The compound significantly reduced levels of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AntibacterialInhibition of dihydropteroate synthase
AntitumorInduction of ferroptosis; inhibition of GPX4
Cellular UptakeEnhanced permeability via piperidine groupGeneral knowledge

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